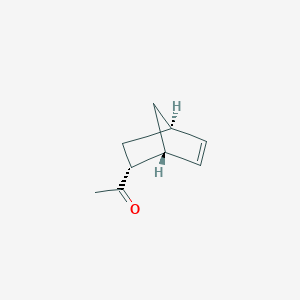

endo-2-Acetyl-5-norbornene

Description

Significance of Bridged-Ring Systems in Contemporary Synthetic Chemistry

Bridged-ring systems, such as the bicyclo[2.2.1]heptane structure of norbornane (B1196662), are molecular frameworks where two rings share three or more atoms, creating a bridge between two non-adjacent "bridgehead" atoms. wikipedia.org These structures are prevalent in a wide array of biologically significant molecules, including camphor (B46023) and α-thujene. wikipedia.org The development of efficient synthetic strategies to construct these bridged systems is a persistent and vital challenge in organic chemistry. acs.orgnih.gov Their rigid conformation makes them invaluable as scaffolds in the total synthesis of complex natural products and in the design of novel materials. acs.orgnih.govmdpi.com For instance, covalent organic frameworks (COFs) incorporating norbornane units have been developed for applications in gas separation, leveraging the defined porosity and structural stability of the bridged system. rsc.org

The Norbornene Framework: Unique Structural Characteristics and Intrinsic Reactivity Profile

Norbornene, systematically named bicyclo[2.2.1]hept-2-ene, consists of a cyclohexene (B86901) ring bridged by a methylene (B1212753) group between carbons 1 and 4. wikipedia.orgnih.gov This arrangement forces the six-membered ring into a strained boat conformation, and the presence of the double bond introduces significant angular strain. mdpi.comwikipedia.org This intrinsic strain is the primary driver of norbornene's high reactivity. wikipedia.org

The double bond is highly susceptible to a variety of addition reactions. Norbornene readily undergoes ring-opening metathesis polymerizations (ROMP) to produce polynorbornenes, which are noted for their high glass transition temperatures and optical clarity. wikipedia.org It is also a key monomer in the formation of cyclic olefin copolymers. wikipedia.org Furthermore, the strained double bond readily participates in thiol-ene reactions to form thioethers and undergoes acid-catalyzed hydration to yield norborneol. wikipedia.org The parent hydrocarbon, norbornane, is produced by the hydrogenation of norbornene. wikipedia.org

The standard synthesis of norbornene involves a Diels-Alder reaction between cyclopentadiene (B3395910) and ethylene (B1197577). wikipedia.org This method can be adapted to create a wide range of substituted norbornenes. wikipedia.org

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₁₀ | wikipedia.org |

| Molar Mass | 94.157 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 42 to 46 °C | wikipedia.org |

| Boiling Point | 96 °C | wikipedia.org |

| IUPAC Name | Bicyclo[2.2.1]hept-2-ene | wikipedia.org |

Stereochemical Nuances: Endocyclic and Exocyclic Isomerism in Norbornene Derivatives

Stereoisomerism in substituted norbornenes is defined by the orientation of substituents relative to the bridges of the bicyclic system. wikipedia.org The prefixes endo and exo describe this spatial relationship. The endo position is defined as being syn (closest) to the longest bridge, while the exo position is anti (furthest) from the longest bridge. wikipedia.org In the norbornene framework, the longest bridge is the two-carbon chain containing the double bond, and the shortest is the one-carbon methylene bridge.

This endo-exo isomerism is particularly relevant in Diels-Alder reactions used to synthesize norbornene derivatives, which can yield both isomers. tandfonline.com The stereochemical outcome can often be controlled or influenced by the choice of reactants, catalysts, and reaction conditions. magtech.com.cn For example, the Diels-Alder reaction of cyclopentadiene and methyl vinyl ketone produces a mixture of endo- and exo-2-Acetyl-5-norbornene. ni.ac.rs

The distinction between endo and exo isomers is not merely structural; it has profound consequences for the reactivity and properties of the molecule. tandfonline.comtandfonline.com For instance, exo-isomers of norbornene carboxylic esters exhibit higher reactivity in living ROMP than their endo counterparts. scirp.org In some copolymerization reactions with ethylene, the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) is incorporated more efficiently than the endo-isomer. rsc.org This difference in reactivity is often attributed to steric hindrance or the potential for the substituent in the endo position to coordinate with a catalyst center, thereby slowing the reaction rate. researchgate.netrsc.org The thermodynamic stability can also differ, with the exo-isomer often being the more stable form. scirp.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) measurements, is a powerful tool for discriminating between endo and exo diastereomers. tandfonline.comtandfonline.com

The Compound: endo-2-Acetyl-5-norbornene

The specific focus of this article is this compound, a ketone derivative of the norbornene scaffold.

A common synthetic route to a mixture of endo- and exo-2-Acetyl-5-norbornene is the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone. ni.ac.rs The two stereoisomers can then be separated, for instance by preparative gas chromatography, where the endo-ketone typically has a longer retention time. ni.ac.rs The pure endo isomer can also be prepared from endo-5-carboxy-2-norbornene by reaction with methyllithium. publish.csiro.au

This compound serves as a valuable intermediate in organic synthesis. chemicalbook.comsigmaaldrich.com For example, it has been used in the synthesis of various acetylnorbornyl isothiocyanates, such as endo-2-acetyl-exo-6-isothiocyanatonorbornane. sigmaaldrich.comsigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₂O | sigmaaldrich.com |

| Molecular Weight | 136.19 g·mol⁻¹ | pharmacompass.com |

| Appearance | Colorless to light yellow liquid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 84-86 °C / 18 mmHg | sigmaaldrich.com |

| Density | 1.005 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.484 | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

107740-92-1 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |

InChI |

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9+/m1/s1 |

InChI Key |

NIMLCWCLVJRPFY-VGMNWLOBSA-N |

SMILES |

CC(=O)C1CC2CC1C=C2 |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2 |

Canonical SMILES |

CC(=O)C1CC2CC1C=C2 |

Synonyms |

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Endo 2 Acetyl 5 Norbornene and Analogous Norbornene Acetyl Derivatives

Foundation via Diels-Alder Cycloaddition

The primary and most fundamental method for synthesizing the norbornene scaffold is the Diels-Alder reaction, a powerful [4+2] cycloaddition. wikipedia.org This reaction class is renowned for its ability to form six-membered rings with high regio- and stereoselectivity. wikipedia.orgiitk.ac.in

Synthesis from Cyclopentadiene (B3395910) and Methyl Vinyl Ketone

| Reactants | Product | Yield | Reference |

| Cyclopentadiene, Methyl Vinyl Ketone | endo/exo-2-Acetyl-5-norbornene | 84% | tandfonline.com |

| Cyclopentadiene, Methyl Vinyl Ketone | endo/exo-2-Acetyl-5-norbornene | ~86% | ni.ac.rs |

This table summarizes the reported yields for the Diels-Alder synthesis of 2-Acetyl-5-norbornene (B104537).

Investigation of Stereochemical Control in Diels-Alder Reactions (endo-selectivity)

The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.org When cyclic dienes are used, the reaction typically favors the formation of the endo product. libretexts.org This preference, often referred to as the Alder endo rule, is attributed to secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile in the transition state. libretexts.org While the endo isomer is kinetically favored, the exo isomer is often the more thermodynamically stable product due to reduced steric hindrance. libretexts.org

The use of Lewis acid catalysts can significantly influence the stereoselectivity of the Diels-Alder reaction. libretexts.org For instance, in the reaction of cyclopentadiene with methyl acrylate, the presence of AlCl₃·Et₂O dramatically increases the endo:exo ratio from 82:12 to 99:1. libretexts.org While the traditional view was that Lewis acids lower the energy of the dienophile's LUMO, more recent studies suggest they reduce steric repulsion between the reactants. wikipedia.org In some cases, specific catalysts can be employed to favor the formation of the exo isomer. For example, an epimerization reaction using a strong organic base like diazabicycloundecene (DBU) can convert the endo-rich product to one with a higher exo content. google.com

Post-Synthetic Stereoisomer Separation and Purification Techniques

Following the synthesis, which typically produces a mixture of stereoisomers, effective separation and purification are crucial to obtaining the desired pure isomer.

Chromatographic Methodologies: Preparative Gas Chromatography for Isomer Isolation

Chromatography is a common method for separating the endo and exo isomers of 2-acetyl-5-norbornene, although it can be challenging on a large scale. publish.csiro.au Preparative Gas Chromatography (GC) has been successfully employed to isolate the two stereoisomers. ni.ac.rs In this technique, a column such as Carbowax 20M is used, where the endo-ketone exhibits a longer retention time, allowing for its separation and collection with high purity (e.g., 99.5%). ni.ac.rs

Routes to Functionalized Norbornenes Incorporating Acetyl Moieties

The acetyl-substituted norbornene framework serves as a valuable starting point for the synthesis of more complex molecules.

Acetyl Norbornene as a Versatile Synthetic Intermediate

2-Acetyl-5-norbornene is a versatile intermediate used in the synthesis of various functionalized compounds. sigmaaldrich.comlookchem.com For example, it has been used to synthesize 2-acetylnorbornyl isothiocyanates, including exo-2-acetyl-exo-6-isothiocyanatonorbornane and endo-2-acetyl-exo-6-isothiocyanatonorbornane. sigmaaldrich.comsigmaaldrich.com The unique reactivity of the norbornene scaffold, with its strained double bond, provides vast possibilities for chemical modification. nih.gov This has led to its use in creating a wide range of derivatives, including those with potential applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org The acetyl group itself can be a site for further reactions, or the norbornene double bond can be functionalized through various addition reactions. researchgate.net For instance, hydrogenation of endo-2-acetyl-5-norbornene in the presence of a palladium on carbon (Pd/C) catalyst yields endo-2-acetylbicyclo[2.2.1]heptane with high purity and yield. ni.ac.rs

| Starting Material | Reagents/Conditions | Product | Reference |

| This compound | H₂, 10% Pd/C | endo-2-Acetylbicyclo[2.2.1]heptane | ni.ac.rs |

| 2-Acetyl-5-norbornene | (Not specified) | 2-acetylnorbornyl isothiocyanates | sigmaaldrich.comsigmaaldrich.com |

This table showcases examples of acetyl norbornene as a synthetic intermediate.

Preparation of Carbon-13 Labeled Acetyl Norbornene Derivatives

The introduction of isotopic labels, such as Carbon-13, into organic molecules is a powerful tool for mechanistic studies and material science, allowing for detailed tracking of chemical transformations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis of Carbon-13 labeled acetyl norbornene derivatives leverages multi-step strategies starting from simple, commercially available labeled precursors.

A key strategy for preparing norbornene structures containing a Carbon-13 labeled acetyl group involves the synthesis of an isotopically marked precursor, 2-ethylidene-5-norbornene (ENB), which can be subsequently transformed into the desired acetyl derivative. kpi.ua Research has demonstrated a total synthesis pathway for [2,8-¹³C₂] ENB, starting from doubly labeled [1,2-¹³C₂]acetic acid. kpi.ua This method provides a foundation for obtaining acetyl norbornene units with specific Carbon-13 placement.

The synthetic route commences with the conversion of [1,2-¹³C₂]acetic acid into ethyl [1,2-¹³C₂]bromoacetate. kpi.ua This bromoacetate (B1195939) derivative is then reacted with triphenylphosphine (B44618) to produce a Wittig reagent, specifically ([1,2-¹³C₂]carbethoxymethylene)triphenyl phosphorane. kpi.ua A subsequent Wittig reaction between this phosphorane and formaldehyde (B43269) yields ethyl [1,2-¹³C₂]acrylate. kpi.ua

The core norbornene framework is constructed via a Diels-Alder reaction between cyclopentadiene and the newly synthesized ethyl [1,2-¹³C₂]acrylate. kpi.ua This cycloaddition reaction forms the bicyclic structure characteristic of norbornene derivatives. The resulting ester undergoes further chemical modifications, including conversion to an aldehyde and another Wittig reaction, to generate the exocyclic double bond of [2,8-¹³C₂] 2-ethylidene-5-norbornene (ENB). kpi.ua

While direct synthesis of C-13 labeled this compound is not explicitly detailed, the formation of labeled acetyl norbornene units has been observed and characterized. kpi.uaresearchgate.net In studies involving the terpolymerization of [2,8-¹³C₂] ENB with ethene and propene to form EPDM rubber, subsequent exposure of the polymer to air at high temperatures resulted in the oxidation of the exocyclic double bonds. kpi.ua This oxidation process gives rise to acetyl norbornane (B1196662) units within the polymer structure. kpi.uaresearchgate.net The formation of these acetyl groups was confirmed by ¹³C NMR spectroscopy, which showed a characteristic signal for the carbonyl carbon at approximately δ 209 ppm. researchgate.net This observation confirms that the labeled ENB precursor serves as an effective intermediate for generating Carbon-13 labeled acetyl norbornene structures. kpi.ua

Table 1: Key Intermediates in the Synthesis of Carbon-13 Labeled Acetyl Norbornene Derivatives

| Compound Name | Starting Material(s) | Key Transformation |

| Ethyl [1,2-¹³C₂]bromoacetate | [1,2-¹³C₂]acetic acid | Bromination |

| ([1,2-¹³C₂]carbethoxymethylene)triphenyl phosphorane | Ethyl [1,2-¹³C₂]bromoacetate, Triphenylphosphine | Phosphonium salt formation |

| Ethyl [1,2-¹³C₂]acrylate | ([1,2-¹³C₂]carbethoxymethylene)triphenyl phosphorane, Formaldehyde | Wittig reaction |

| [2,8-¹³C₂] 2-Ethylidene-5-norbornene (ENB) | Ethyl [1,2-¹³C₂]acrylate, Cyclopentadiene | Diels-Alder reaction & subsequent modifications |

| Labeled Acetyl Norbornane Units | [2,8-¹³C₂] ENB-containing polymer | Oxidation |

The NMR data is crucial for confirming the success of the labeling synthesis. For the [2,8-¹³C₂] ENB intermediate, the ¹³C NMR spectrum is dominated by large doublets corresponding to the labeled carbon atoms of the exocyclic double bond (C2 and C8). researchgate.net Following oxidation of the polymer, the appearance of a new signal in the carbonyl region of the spectrum and corresponding changes in the aliphatic region provide clear evidence of the conversion to acetyl norbornane structures. researchgate.net This labeling and NMR analysis approach proves to be an excellent method for studying minor chemical conversions in complex polymer systems. kpi.ua

Advanced Reaction Chemistry and Mechanistic Elucidation of Endo 2 Acetyl 5 Norbornene

Transformations Involving the Carbonyl Functionality

The acetyl group in endo-2-Acetyl-5-norbornene is a key site for a variety of chemical transformations. Its reactivity is modulated by the rigid bicyclic structure, which dictates the trajectory of incoming reagents and can facilitate unique intramolecular processes.

The reduction of the prochiral carbonyl group in this compound yields a pair of diastereomeric alcohols. The stereochemical course of this nucleophilic addition is highly dependent on the steric and electronic properties of the reducing agent and the inherent structural biases of the norbornene skeleton. ni.ac.rsmsu.edu For bicyclic ketones with rigid structures, access to the carbonyl group is often hindered, and the ratio of the resulting diastereomeric alcohols is determined more by the ease of approach of the reducing agent (kinetic control) than by the thermodynamic stability of the alcohol products. mdpi.com

The diastereoselectivity of the reduction of this compound is significantly influenced by the steric bulk of the hydride-donating species. ni.ac.rs Generally, less sterically demanding reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) exhibit lower diastereoselectivity. ni.ac.rs As the steric bulk of the reducing agent increases, the reagent is forced to approach the carbonyl group from the less hindered face, leading to a higher proportion of the alcohol diastereomer resulting from that pathway. conicet.gov.ar

In studies on endo-2-acetyl-bicyclo researchgate.netresearchgate.netnycu.edu.twheptene, it was observed that reagents with bulky substituents, such as those derived from trialkylaluminum hydrides or hindered boranes, provide enhanced stereoselectivity. ni.ac.rs For instance, the use of diisobutylaluminium hydride (DIBAL-H) and dichloroaluminum hydride (AlCl₂H) leads to a greater excess of one diastereomer compared to the smaller hydride reagents. ni.ac.rs This trend underscores the principle of steric approach control in the reduction of rigid bicyclic ketones. acs.org Catalytic hydrogenation, such as with H₂/PtO₂, also demonstrates high stereoselectivity in this system. ni.ac.rs

| Reducing Agent | Diastereomeric Ratio (a:b) | Diastereomeric Excess (%) |

|---|---|---|

| LiAlH₄ | 56:44 | 12 |

| NaBH₄ | 58:42 | 16 |

| DIBAL-H | 62:38 | 24 |

| B₂H₆, diglyme | 77:23 | 54 |

| AlCl₂H, THE | 74:26 | 48 |

| H₂/PtO₂ | 90:10 | 80 |

A fascinating and less common reaction involving the acetyl group is a thermally induced, non-allylic nycu.edu.twacs.org-acetyl shift. researchgate.net This intramolecular rearrangement was observed during the radical-initiated addition of benzene (B151609) thiol to an endo-5-acetylnorborn-2-ene derivative, where the geometry brings an olefinic carbon and the keto carbon into close proximity. researchgate.net

The process competes with the standard hydrogen abstraction from the thiol by an intermediate radical. researchgate.net The proposed mechanism involves the initial addition of a thiyl radical to the norbornene double bond, forming a carbon-centered radical intermediate. This radical can then undergo an intramolecular attack on the carbonyl carbon of the acetyl group. This attack generates a transient tert-alkoxyl radical, which subsequently fragments to complete the nycu.edu.twacs.org-shift of the acetyl group. researchgate.net This intramolecular acyl shift is significantly faster than analogous intermolecular reactions, with an estimated effective molarity between 10⁷ and 10¹⁰. researchgate.net This phenomenon provides mechanistic insight into related photochemical rearrangements, suggesting a two-step mechanism involving a similar acyl shift. researchgate.net

Stereoselective Reduction Reactions to Form Alcohols

Reactivity of the Norbornene Olefinic Double Bond

The strained carbon-carbon double bond in the norbornene framework is highly susceptible to a range of addition reactions. Its fixed geometry and the steric shielding provided by the bicyclic system lead to high stereoselectivity, typically favoring exo-face attack. beilstein-journals.orgnih.gov

The radical-mediated addition of thiols to the norbornene double bond (a thiol-ene reaction) is a well-studied process. acs.orgnih.govmdpi.com The reaction proceeds via a step-growth radical mechanism. rsc.org It is initiated by the formation of a thiyl radical, which then adds across the norbornene double bond. mdpi.com Due to steric hindrance on the endo face, this addition occurs preferentially from the exo face. researchgate.net

The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, completing the formation of the thioether adduct and regenerating a thiyl radical to propagate the chain reaction. nih.gov In the case of this compound derivatives, the addition of benzene thiol can lead to two conventional adducts, resulting from the initial attack of the thiyl radical at either C2 or C3 of the double bond. researchgate.net The relative proportions of these products depend on the stability of the intermediate radicals formed and the reversibility of the initial radical attack. researchgate.net

| Reactant | Reaction | Products | Key Mechanistic Feature |

|---|---|---|---|

| endo-5-acetylnorborn-2-ene derivative | Thermal reaction with Benzene Thiol | 1. Conventional unrearranged adducts (2-exo- and 3-exo-sulfides) 2. Rearranged adduct from nycu.edu.twacs.org-acetyl shift | Competition between H-abstraction and intramolecular radical attack on the keto group. researchgate.net |

The ozonolysis of this compound provides a powerful demonstration of how remote substituents can direct reaction pathways. The reaction begins with the 1,3-dipolar cycloaddition of ozone to the exo face of the double bond to form an unstable primary ozonide (a molozonide). conicet.gov.armsu.edu

This primary ozonide undergoes a concerted cycloreversion to a carbonyl oxide and a carbonyl fragment. msu.edu Crucially, for endo-substituted norbornenes, the remote endo-acetyl group exerts through-space control over the fragmentation of the primary ozonide. nycu.edu.twconicet.gov.arresearchgate.net The fragmentation occurs regioselectively to place the resulting carbonyl oxide intermediate syn to the directing acetyl group. conicet.gov.ar This intermediate can then undergo an intramolecular cyclization with the directing carbonyl group, leading to the exclusive formation of a specific final ozonide (a 1,2,4-trioxolane). nycu.edu.twconicet.gov.arnih.gov Subsequent work-up conditions can lead to further transformations. For example, reduction with dimethyl sulfide (B99878) can yield tetraacetal tetraoxa cage compounds. researchgate.netnycu.edu.twnih.gov The order of preference for remote carbonyl groups to control this fragmentation is aldehyde > ketone > thioester. conicet.gov.ar

Ozonolytic Cleavage and Fragmentation Pathways

Influence of Remote Substituents on Primary Ozonide Fragmentation through Through-Space Interactions

The ozonolysis of norbornene systems, including this compound, presents a compelling case study in regioselective bond cleavage. The fragmentation of the initially formed primary ozonide (a 1,2,3-trioxolane) is not random but is significantly directed by the spatial orientation of remote substituents on the norbornene framework. For derivatives with an endo-substituent, a through-space interaction between the substituent and the primary ozonide ring is a key factor in determining the cleavage pathway. conicet.gov.arnycu.edu.tw

Studies have demonstrated that remote endo-carbonyl groups can control the regioselective fragmentation of the primary ozonide. nycu.edu.twnih.gov This control is attributed to an anchimeric assistance mechanism, where the endo group interacts through space with the trioxolane ring. conicet.gov.arnycu.edu.tw This interaction influences which of the two C-C bonds in the ozonide cleaves, and subsequently, the regiochemistry of the resulting carbonyl oxide and carbonyl fragments. nycu.edu.tw

The directing ability of various endo-carbonyl groups has been investigated, establishing a hierarchy of influence. The aldehyde carbonyl group is a more potent director than a ketone carbonyl, which in turn is more effective than a thioester. conicet.gov.ar For instance, in the ozonolysis of endo-diacylnorbornenes, the formyl group (aldehyde) preferentially directs the fragmentation over the acyl group (ketone), leading to the formation of a single major ozonide product in high yield. nycu.edu.twnih.gov This selectivity arises because the oxygen of the endo-formyl group is proposed to adopt a conformation in close proximity to the primary ozonide ring, guiding its breakdown. nycu.edu.tw This through-space interaction stabilizes one of the transition states for fragmentation over the other, leading to high regioselectivity. conicet.gov.arresearchgate.net

The general rule formulated is that the fragmentation is directed to form the carbonyl oxide on the side of the cyclopentane (B165970) ring that is closer to the controlling endo group. conicet.gov.arresearchgate.net This predictable, substituent-dependent fragmentation makes the ozonolysis of endo-substituted norbornenes a valuable method for the stereocontrolled synthesis of highly functionalized cyclopentane derivatives. conicet.gov.arresearchgate.net

Catalytic Transformations and Mechanisms

This compound serves as a versatile substrate in a range of catalytic reactions, leveraging the reactivity of its strained double bond and the functionality of the acetyl group.

Heterogeneous Catalytic Hydrogenation Studies

The heterogeneous catalytic hydrogenation of norbornene derivatives is a complex process that can involve not only the saturation of the carbon-carbon double bond but also isomerization and rearrangement reactions. researchgate.netdrhazhan.com Using palladium-based catalysts, such as Pd on alumina (B75360) (Pd/γ-Al₂O₃) or carbon (Pd/C), the hydrogenation of substituted norbornenes proceeds through a parallel-sequential mechanism. researchgate.netmdpi.com

For a related compound, 5-vinyl-2-norbornene, studies show that hydrogenation occurs via multiple pathways, including the initial saturation of either the endocyclic or the vinylic double bond, followed by isomerization of the vinyl group to an ethylidene group, and subsequent hydrogenation to the fully saturated ethylnorbornane. researchgate.net The stereochemistry of the substituents (endo vs. exo) is largely retained throughout the process. researchgate.net A similar mechanistic complexity would be expected for this compound, where hydrogenation could yield endo-2-acetylnorbornane. The choice of catalyst, solvent, and reaction conditions is crucial for controlling the selectivity of the hydrogenation. drhazhan.com

Table 1: Potential Products in the Hydrogenation of this compound

| Starting Material | Potential Intermediate/Product | Saturation Site |

| This compound | endo-2-Acetylnorbornane | C=C double bond |

| This compound | endo-2-(1-Hydroxyethyl)-5-norbornene | C=O of acetyl group |

| This compound | endo-2-(1-Hydroxyethyl)norbornane | Both C=C and C=O |

This table is illustrative of potential pathways based on general principles of catalytic hydrogenation.

Ruthenium-Catalyzed Cyclopropanation Reactions

Norbornene and its derivatives are excellent substrates for ruthenium-catalyzed cyclopropanation reactions. oup.comoup.com Cationic ruthenium complexes, such as [Cp'Ru(CH₃CN)₃]⁺[PF₆]⁻, effectively catalyze the reaction between norbornenes and propargyl alcohol to yield exo-3-acetyltricyclo[3.2.1.0²˒⁴]octane derivatives. oup.comoup.com While this compound was not specifically detailed, exo-5-acetyl-2-norbornene (B62260) was shown to have reactivity comparable to that of unsubstituted norbornene. oup.com

The reaction proceeds smoothly in protic solvents like methanol, even at low temperatures (e.g., 0 °C to -20 °C). oup.com The proposed mechanism involves the formation of a ruthenacycle intermediate, rather than a ruthenium-carbene complex. oup.comthieme-connect.de This mechanism accounts for the observed stereochemistry of the products. The cyclopropanation of norbornene derivatives consistently yields a single stereoisomer with an exo-fused cyclopropane (B1198618) ring. oup.com

Table 2: Ruthenium-Catalyzed Cyclopropanation of Norbornene Derivatives with Propargyl Alcohol

| Norbornene Substrate | Catalyst | Solvent | Temperature (°C) | Product Yield (%) | Reference |

| Norbornene | [CpRu(CH₃CN)₃]⁺[PF₆]⁻ | Methanol | 0 | 90 | oup.com |

| exo-5-Acetyl-2-norbornene | [CpRu(CH₃CN)₃]⁺[PF₆]⁻ | Methanol | 0 | 85 | oup.com |

| 5-Cyano-2-norbornene | [CpRu(CH₃CN)₃]⁺[PF₆]⁻ | Methanol | 0 | 55 | oup.com |

Data adapted from Matsushima, Y. et al., Bull. Chem. Soc. Jpn., 1999. oup.com

Palladium/Norbornene Cooperative Catalysis in Organic Synthesis

Palladium/norbornene cooperative catalysis, widely known as the Catellani reaction, is a powerful strategy for the vicinal, or ortho and ipso, difunctionalization of aryl halides. nih.gove-bookshelf.denih.gov This methodology merges a C-H bond functionalization event with a cross-coupling reaction in a single catalytic cycle. Norbornene plays a crucial role as a transient mediator or "template." nih.govnih.gov

The general mechanism, initiated by Pd(0), involves:

Oxidative addition of an aryl halide to the Pd(0) catalyst.

Migratory insertion of norbornene into the aryl-palladium bond to form an exo-aryl-norbornyl-palladium intermediate.

Ortho C-H activation of the aryl ring, leading to the formation of a stable five-membered palladacycle.

Reaction with an electrophile (e.g., an alkyl halide) at the ortho position.

Ipso-functionalization via reductive elimination or other termination pathways, which also regenerates the norbornene and the active Pd catalyst. nih.gove-bookshelf.de

While this compound itself is a specific type of norbornene, the principles of this catalysis are broadly applicable to reactions where a norbornene derivative acts as the mediator. nih.gov More advanced applications use structurally modified norbornenes to control reaction selectivity or enable challenging transformations, such as meta-C-H functionalization. nih.govresearchgate.net

Tandem Catalysis Involving Isomerization and Insertion Processes

The distinct reactivities of endo and exo isomers of substituted norbornenes can be exploited in tandem catalytic processes. For instance, in the polymerization of norbornenes bearing polar functional groups, certain palladium catalysts can facilitate both the isomerization of the less reactive endo isomer to the more reactive exo isomer and the subsequent insertion polymerization of the exo isomer. rsc.org

A "rectification-insertion" mechanism has been proposed where a palladium catalyst first catalyzes the isomerization of half of the endo monomers to their exo counterparts. rsc.org The polymerization then proceeds by alternating insertion of the endo and newly formed exo monomers, effectively creating an alternating copolymer from a single endo monomer feedstock. rsc.org This tandem approach bypasses the inherent low reactivity of endo-substituted monomers, which often hinders their direct polymerization. rsc.org Such a process could be conceptually applied to this compound for the synthesis of functional polymers.

Asymmetric Catalysis Facilitated by Norbornene-Derived Ligands

The rigid, chiral scaffold of norbornene derivatives makes them excellent precursors for the synthesis of chiral ligands used in asymmetric catalysis. metu.edu.trmetu.edu.tr The synthetic strategy often begins with the asymmetric desymmetrization of a meso-norbornene precursor, such as an anhydride (B1165640), to install chirality. metu.edu.tr The resulting enantiopure intermediate can then be elaborated into various types of ligands, including chiral diols, diamines, and Salen-type ligands. metu.edu.tr

These norbornene-derived ligands have been successfully employed in a variety of asymmetric reactions, including:

Asymmetric diethylzinc (B1219324) addition to aldehydes: Chiral amino alcohol ligands derived from the norbornane (B1196662) backbone can catalyze the addition of diethylzinc to benzaldehyde, albeit with moderate enantioselectivity. metu.edu.trmetu.edu.tr

Asymmetric Pd/Norbornene cooperative catalysis: Chiral norbornene derivatives can be used as chiral mediators in Catellani-type reactions to achieve enantioselective synthesis of axially chiral biaryls. researchgate.netsci-hub.se In these cases, the chiral norbornene controls the stereochemistry of the C-H activation and subsequent bond-forming steps. sci-hub.seresearchgate.net

The transformation of a readily available starting material like this compound into a chiral ligand would involve stereoselective modifications of the acetyl group and/or the double bond, followed by the introduction of coordinating atoms (e.g., nitrogen, phosphorus, oxygen).

Stereochemical Principles and Conformational Analysis of Endo 2 Acetyl 5 Norbornene Systems

Detailed Investigations into Exo/Endo Isomerism: Thermodynamic and Kinetic Control

The synthesis of 2-acetyl-5-norbornene (B104537) is commonly achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone. chemicalpapers.comresearchgate.net This reaction typically yields a mixture of endo and exo isomers. chemicalpapers.comsigmaaldrich.com The formation of these isomers is a classic example of kinetic versus thermodynamic control. masterorganicchemistry.com

Under kinetic control, at lower temperatures, the endo isomer is the major product. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile in the transition state, which lowers the activation energy for the formation of the endo product. researchgate.net Theoretical calculations have shown that the endo transition state is lower in energy than the exo transition state. masterorganicchemistry.com

Conversely, under thermodynamic control, at higher temperatures where the Diels-Alder reaction becomes reversible, the exo isomer is favored. masterorganicchemistry.com The exo isomer is sterically less hindered and therefore thermodynamically more stable. masterorganicchemistry.com Heating a mixture of endo and exo isomers can lead to an equilibrium mixture enriched in the more stable exo product. masterorganicchemistry.com For instance, heating a pure endo product can result in a mixture containing both isomers. masterorganicchemistry.com

The isomerization of the endo-rich adduct to an exo-enriched mixture can also be achieved through epimerization using a base. google.com A study demonstrated that using a strong organic base like diazabicycloundecene (DBU) can effectively promote this isomerization. google.com The ratio of exo to endo isomers can be influenced by reaction time and temperature. google.com

| Conditions | Exo/Endo Ratio | Reference |

|---|---|---|

| Diels-Alder at 23 °C (kinetic control) | Endo-dominant | masterorganicchemistry.com |

| Heating at 200 °C (thermodynamic control) | 4:1 (endo:exo) for dicyclopentadiene | masterorganicchemistry.com |

| Epimerization with DBU at 0 °C for 2 hours | 0.17 | google.com |

| Epimerization with DBU at 70 °C for 2 hours | 0.30 | google.com |

Chiral Aspects and Optical Purity Determination in Norbornene Derivatives

Due to the presence of multiple stereocenters, 2-acetyl-5-norbornene is a chiral molecule. The synthesis of enantiomerically pure norbornene derivatives is a significant area of research. azjm.org Asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries, can provide access to optically active products. azjm.orgmetu.edu.tr For example, the use of chiral ligands in combination with metal catalysts has been shown to induce enantioselectivity in the formation of norbornene derivatives. nih.gov

The determination of optical purity is crucial for characterizing chiral compounds. Methods such as nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents and isotope dilution have been historically employed for this purpose. acs.org Chiral chromatography, particularly gas chromatography with chiral stationary phases, is another powerful technique for separating and quantifying enantiomers of norbornene derivatives. nih.gov The specific optical rotation, measured using a polarimeter, is a fundamental property used to characterize optically active compounds. nih.gov For instance, optically active norbornene-based polymers have been characterized by their specific optical rotation values. nih.gov

The synthesis of optically active norbornene derivatives can also be achieved through the resolution of racemic mixtures. acs.org This can involve the formation of diastereomeric derivatives with a chiral resolving agent, which can then be separated, followed by the removal of the chiral auxiliary. acs.org

| Method | Principle | Reference |

|---|---|---|

| NMR with Chiral Shift Reagents | Induces chemical shift differences between enantiomers. | acs.org |

| Chiral Chromatography (GC, HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | nih.gov |

| Polarimetry | Measures the rotation of plane-polarized light. | nih.gov |

| Isotope Dilution | Aids in the determination of optical purity. | acs.org |

Conformational Dynamics and Strain Analysis in Bicyclic Structures

The bicyclo[2.2.1]heptene skeleton of norbornene is highly strained due to the geometric constraints of the bridged ring system. sorbonne-universite.fr This strain energy, which is about 14.4 kcal/mol for norbornane (B1196662), arises from bond angle distortion and eclipsing interactions. sorbonne-universite.fr The presence of the double bond in norbornene further increases this strain. acs.org The C–C=C bond angle is significantly reduced from the ideal sp2 hybridization angle. sorbonne-universite.fr

This inherent strain is a driving force for various reactions, including ring-opening metathesis polymerization (ROMP) and retro-Diels-Alder reactions. sorbonne-universite.fracs.org The exceptional reactivity of the norbornene double bond is a direct consequence of this strain. acs.org

Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for studying the conformational dynamics and strain of norbornene systems. researchgate.netbeilstein-journals.org These studies provide insights into transition state geometries, reaction mechanisms, and the relative stabilities of different conformations. researchgate.netmiami.edu For instance, computational studies have been used to analyze the factors influencing the rates of cycloaddition reactions involving norbornene derivatives. researchgate.net NMR spectroscopy is another key experimental technique for conformational analysis, with chemical shifts and coupling constants providing valuable structural information. acs.orgacs.org

The rigid and well-defined structure of the norbornene framework has also made it a popular scaffold in medicinal chemistry and materials science, where precise control over the spatial arrangement of functional groups is essential. japsonline.commaynoothuniversity.ie

| Compound | Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Bicyclo[2.2.1]heptane (Norbornane) | 14.4 | sorbonne-universite.fr |

| Norbornene vs. Norbornane | Higher by ~33 kJ/mol (~7.9 kcal/mol) | acs.org |

Spectroscopic Characterization and Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of endo-2-Acetyl-5-norbornene, offering profound insights into its complex spin system and stereochemistry.

The structure and purity of this compound are routinely confirmed through the analysis of its ¹H and ¹³C NMR spectra. publish.csiro.au The presence of the norbornene framework and the acetyl substituent is verified by the characteristic signals corresponding to the olefinic, bridgehead, bridge, and acetyl group protons and carbons. In many synthetic preparations, such as the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone, a mixture of endo and exo isomers is formed. ni.ac.rs These isomers can be separated, and NMR is the primary tool to confirm the identity of the isolated endo product. ni.ac.rs

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the acetyl group is readily identified by its characteristic downfield shift (around 209 ppm), while the olefinic carbons appear in the 130-140 ppm region. researchgate.net

Table 1: Characteristic NMR Data for the this compound Moiety

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Olefinic (C₅-H, C₆-H) | ~6.0 - 6.2 | Signals are coupled to each other and to bridgehead protons. |

| ¹H | Bridgehead (C₁-H, C₄-H) | ~2.8 - 3.2 | Complex multiplets due to coupling with multiple neighbors. |

| ¹H | Acetyl (CH₃) | ~2.1 | A sharp singlet, characteristic of a methyl ketone. |

| ¹H | Methylene (B1212753) bridge (C₇-H) | ~1.3 - 1.5 | Protons are diastereotopic (syn and anti). |

| ¹³C | Carbonyl (C=O) | ~209 | Diagnostic for the ketone functional group. researchgate.net |

| ¹³C | Olefinic (C₅, C₆) | ~132 - 138 | Confirms the presence of the double bond. |

| ¹³C | Bridgehead (C₁, C₄) | ~45 - 50 | Characteristic shifts for the norbornene skeleton. |

Note: Specific values can vary based on the solvent and instrument frequency.

Detailed analysis of chemical shifts and spin-spin coupling constants (J-values) is crucial for assigning the endo configuration. researchgate.net In norbornene derivatives, the chemical shift of the bridge protons is highly sensitive to the stereochemistry of substituents at the C-2 position. researchgate.net

A key diagnostic tool is the difference in vicinal coupling constants. It is a well-established principle that exo-exo vicinal coupling constants are significantly larger than endo-endo vicinal couplings in the norbornene system. researchgate.netresearchgate.net Furthermore, the geminal coupling constant for the C-7 bridge protons is typically around 8-9 Hz, whereas the geminal coupling for the C-6 protons is larger, in the range of 11-13 Hz. publish.csiro.au These predictable J-value patterns allow for the unambiguous assignment of protons and confirmation of the substituent's endo orientation.

For complex molecules or when assignments are ambiguous, advanced NMR techniques are employed. While basic 1D spectra are often sufficient for simple derivatives, techniques like double resonance (spin decoupling) can simplify complex multiplets and reveal coupling partners.

More definitively, Nuclear Overhauser Effect (NOE) experiments provide through-space correlation information, which is invaluable for stereochemical assignment. For this compound, an NOE experiment would be expected to show a spatial correlation between the endo-oriented acetyl group protons and the nearby endo protons at the C-3 and C-6 positions, as well as the syn proton on the C-7 bridge. Conversely, a lack of correlation to the exo protons would further solidify the endo assignment. Such NOE experiments are standard practice for the definitive configurational assignment of complex norbornene adducts. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in this compound. ni.ac.rsnih.gov The spectra are characterized by absorption bands corresponding to the vibrations of the ketone and alkene moieties.

The most prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching of the acetyl group, typically found in the region of 1700-1720 cm⁻¹. The C=C stretching vibration of the norbornene double bond gives rise to a weaker band around 1570 cm⁻¹. ni.ac.rs The C-H stretching vibrations of the alkene (=C-H) appear above 3000 cm⁻¹, while the aliphatic C-H stretches appear below 3000 cm⁻¹. ni.ac.rs Raman spectroscopy offers complementary information, often showing a strong signal for the more symmetric C=C double bond. nih.govchemicalbook.com

Table 2: Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Olefinic (=C-H) |

| < 3000 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1710 | C=O Stretch | Ketone |

| ~1570 | C=C Stretch | Alkene |

Note: Values are approximate and based on typical ranges for these functional groups. ni.ac.rs

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through the analysis of its fragmentation patterns. nist.govaip.org The compound's molecular formula is C₉H₁₂O, corresponding to a molecular weight of approximately 136.19 g/mol . nist.govpharmacompass.com

Under electron ionization (EI), norbornene derivatives undergo a characteristic and often dominant fragmentation pathway known as the retro-Diels-Alder (RDA) reaction. researchgate.net This process involves the cleavage of the molecule into cyclopentadiene and methyl vinyl ketone radical cation. However, charge retention on the diene fragment is highly favorable, leading to a base peak in the mass spectrum at a mass-to-charge ratio (m/z) of 66, corresponding to the cyclopentadiene radical cation (C₅H₆⁺). ni.ac.rskpi.ua This m/z 66 peak is a hallmark diagnostic ion for the norbornene skeleton. Other significant fragments include the molecular ion (M⁺) at m/z 136 and a fragment from the loss of the methyl group ([M-15]⁺) at m/z 121. It is noteworthy that the EI mass spectra of endo and exo isomers of norbornene derivatives are often nearly identical, making their differentiation by this method challenging. researchgate.net

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Fragmentation Pathway |

|---|---|---|

| 136 | [C₉H₁₂O]⁺˙ | Molecular Ion (M⁺) |

| 121 | [M - CH₃]⁺ | Loss of a methyl group |

| 93 | [M - CH₃CO]⁺ | Loss of the acetyl group |

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the ultimate method for the definitive determination of the absolute configuration and solid-state conformation of a molecule. This technique provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be calculated with high accuracy.

For norbornene derivatives, especially those with multiple stereocenters resulting from complex cycloadditions, X-ray crystallography has been used to unambiguously establish the endo or exo stereochemistry of substituents. nih.govoup.com While this compound is a liquid at room temperature, crystallographic analysis would require the preparation of a suitable solid derivative, such as a hydrazone or a product from its reduction. oup.com The crystallographic data from such a derivative would provide incontrovertible proof of the substituent's spatial orientation relative to the bicyclic framework, thereby solidifying the assignments made by spectroscopic methods like NMR.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Energetic Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating complex reaction mechanisms and mapping out the energetic landscapes of chemical transformations involving norbornene derivatives.

DFT calculations have been employed to explain reactivity trends and product distributions in reactions such as ruthenium-catalyzed cycloadditions of norbornadiene, a related bicyclic alkene. acs.org In these studies, DFT is used to calculate the relative free energies of transition states and intermediates for competing reaction pathways. acs.org For instance, in the Ru-catalyzed cycloadditions of norbornadiene with various alkynes, DFT calculations showed that for certain substrates, the rate-determining step for a [2+2] cycloaddition is the final reductive elimination, whereas for a [2+2+2] pathway, it is the initial oxidative cyclization. acs.org These theoretical predictions have been shown to be in excellent agreement with experimental results, providing a mechanistic explanation for why different functional groups lead to different cycloadducts. acs.org

While specific DFT studies focusing exclusively on endo-2-acetyl-5-norbornene are not widely published, research on similar endo-substituted polar norbornenes provides valuable parallels. For example, DFT calculations have been used to understand the stability of catalyst complexes during the polymerization of norbornene monomers bearing endo-ester groups. google.com These studies reveal that the interaction between the polar endo group and the metal center of the catalyst significantly influences the energetic landscape of the polymerization reaction. google.com A DFT calculation showed that a catalyst-monomer complex is significantly more stable when a polar ester group is in the endo position compared to the exo position, a phenomenon attributed to the chelating effect of the oxygen atoms on the palladium catalyst. google.com This stabilization, calculated to be -17.4 kcal/mol, makes it more difficult for subsequent monomers to approach the catalyst, thus explaining the observed decrease in polymerization activity with endo isomers. google.com

Table 1: Calculated Relative Stability of Catalyst-Monomer Structures| Catalyst/Monomer Structure | Relative Stability (kcal/mol) | Reference |

|---|---|---|

| Catalyst and Ester Group both in exo Position | +5.44 (Unstable) | google.com |

| Catalyst in exo, Ester Group in endo Position | +4.62 (Unstable) | google.com |

| Catalyst and Ester Group both in endo Position | 0 (Most Stable) | google.com |

Molecular Dynamics Simulations in Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for studying the conformational flexibility and intermolecular interactions of molecules over time. maynoothuniversity.ieresearchgate.net

For norbornene-based systems, MD simulations can provide critical information on their dynamic behavior. For example, in the study of divalent galactosides built on norbornene scaffolds, MD simulations incorporating explicit solvent molecules were used to understand their conformational preferences. maynoothuniversity.ie These simulations revealed that certain norbornene derivatives preferentially adopt folded conformations, which is a key factor in their biological activity. maynoothuniversity.ie Although this research did not specifically use this compound, the methodology is directly applicable. An MD simulation of this compound would allow for the exploration of its conformational space, identifying low-energy conformers and understanding the orientation of the acetyl group relative to the bicyclic frame. This is crucial for predicting how the molecule will interact with other species, such as catalysts or biological receptors. maynoothuniversity.ienih.gov

MD simulations are also essential for studying non-statistical reaction dynamics, where the outcome of a reaction is not solely determined by the energy of the transition state. researchgate.net By simulating the trajectories of molecules as they move from the transition state, researchers can gain insight into product selectivity, especially in cases where a post-transition state valley-ridge inflection point exists. researchgate.net

Quantum Chemical Calculations of Reactivity, Selectivity, and Regioselectivity

Quantum chemical calculations, including but not limited to DFT, are fundamental tools for predicting the reactivity, selectivity (chemo-, regio-, and stereo-), of chemical reactions. These calculations can model the effects of substituents on the electronic structure of reactants and transition states.

For norbornene derivatives, quantum mechanical calculations have been used to study their reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.net A study on the IEDDA reaction of various norbornene derivatives with 1,2,4,5-tetrazines used calculations at the M06-2X/6-311+G(d,p) level of theory to understand the factors affecting cycloaddition rates. researchgate.net Such studies help in tuning the efficacy of these reactions for applications like bioorthogonal chemistry. researchgate.net

The regioselectivity of electrophilic additions to the alkene moiety of substituted norbornenes can also be explained by quantum mechanical calculations. mdpi.com For instance, calculations revealed that the stability of the intermediate carbocation determines the reaction's outcome. In the case of bicyclo[2.2.1]hept-5-en-2-one, the 6-oxobicyclo[2.2.1]hept-2-yl cation is significantly more stable than its 5-oxo isomer due to hyperconjugation, which explains the observed regioselectivity. mdpi.com A similar approach could be applied to this compound to predict its behavior in addition reactions.

The Distortion/Interaction Model, also known as the Activation Strain Model (ASM), is a powerful concept used to analyze reaction rates and selectivity. mdpi.comnih.gov It partitions the activation energy of a reaction into two components: the distortion energy (the energy required to deform the reactants into their transition-state geometries) and the interaction energy (the actual interaction between the distorted reactants). nih.gov

Table 2: Components of the Distortion/Interaction Model| Component | Description | Influence on Reactivity |

|---|---|---|

| Distortion Energy (Activation Strain) | Energy needed to deform reactants into their transition-state geometries. | Higher distortion energy leads to lower reactivity. nih.gov |

| Interaction Energy | Stabilizing interaction between the distorted reactants in the transition state. | Stronger (more negative) interaction energy leads to higher reactivity. researchgate.net |

Modeling of Catalyst-Substrate Interactions and Their Influence on Polymerization Activity

The interaction between a catalyst and a substrate like this compound is critical, especially in polymerization reactions. Modeling these interactions helps in understanding catalyst activity and designing more efficient catalytic systems. The presence of a polar functional group, such as the acetyl group in the endo position, is known to reduce catalytic activity in addition polymerization. google.com

Computational modeling, particularly using DFT, has been instrumental in explaining this phenomenon. As mentioned previously, calculations for an endo-ester norbornene monomer with a palladium catalyst showed that the endo isomer forms a highly stable chelated structure with the catalyst. google.com This stability is due to an intramolecular interaction between the oxygen atoms of the polar group and the palladium center. google.com This chelation deactivates the catalyst, hindering the approach of the next monomer and thus slowing down or inhibiting polymerization. google.comrsc.org

Further modeling has shown that this deactivation can be overcome by introducing specific ligands to the catalyst system. google.com Calculations demonstrated that introducing a phosphine (B1218219) ligand with a large cone angle to the palladium catalyst changes the relative stability of the catalyst-monomer complexes. For phosphine ligands with a cone angle larger than 160°, the most stable structure is no longer the one where both the catalyst and the ester group are in the endo position. google.com This destabilization of the chelate structure prevents the decrease in catalytic activity, allowing for the successful polymerization of endo-functionalized norbornenes. google.com This "rectification-insertion" mechanism, where the catalyst also isomerizes the less reactive endo monomer to the more reactive exo isomer before insertion, has been proposed based on these computational insights. rsc.org

Endo 2 Acetyl 5 Norbornene As a Strategic Synthon in Complex Molecule Synthesis

Role as a Monomer in Polymer Chemistry

Endo-2-acetyl-5-norbornene serves as a key building block in polymer science due to its strained bicyclic structure, which provides a strong thermodynamic driving force for polymerization. promerus.comtdl.org The presence of the acetyl functional group allows for the creation of polymers with specific properties and for post-polymerization modifications. Norbornene-based monomers, including this compound, are typically prepared through the Diels-Alder reaction of cyclopentadiene (B3395910) with a corresponding olefin, which commonly results in a mixture of endo and exo stereoisomers. promerus.comresearchgate.net The endo isomer is often the major product in this cycloaddition. promerus.com This stereochemistry plays a critical role in the monomer's reactivity in various polymerization processes. researchgate.netnih.gov

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefins, driven by the release of ring strain. tdl.orgmdpi.com Norbornene and its derivatives are common monomers for ROMP due to their high ring strain. rsc.orgrsc.org However, the stereochemistry of the substituent on the norbornene ring significantly influences its polymerizability.

In ROMP, exo isomers of norbornene derivatives are generally much more reactive and polymerize more rapidly than their endo counterparts. nih.govrsc.orgresearchgate.net This difference in reactivity is often attributed to the steric hindrance presented by the endo substituent, which can interfere with the coordination of the incoming monomer to the metal-carbene center of the catalyst. nih.gov For some systems, the endo isomer's functional group may also chelate to the catalyst's metal center, reducing its activity. nih.gov

While the exo isomer is favored kinetically in polymerization, studies on other functionalized norbornenes have shown that the endo isomer can be polymerized, albeit at a much slower rate. researchgate.netnih.gov In some cases, the presence of the endo isomer can even inhibit the polymerization of the more reactive exo isomer when both are present in a mixture. nih.gov Despite its lower reactivity, the use of endo monomers like this compound in ROMP is explored for creating polymers with specific microstructures, such as stereo-block or stereo-gradient copolymers. nih.gov

Table 1: General Reactivity Trends of Norbornene Isomers in ROMP

| Isomer | General ROMP Reactivity | Potential Mechanistic Factors |

| Exo | High | Higher ring strain, more reactive propagating carbene. nih.gov |

| Endo | Low | Steric hindrance, potential for catalyst chelation by the substituent. nih.gov |

Vinyl addition polymerization is another major pathway for polymerizing norbornene monomers, proceeding through the double bond of the bicyclic ring without opening it. promerus.comresearchgate.net This method preserves the rigid norbornene unit in the polymer backbone, leading to materials with high thermal stability and glass transition temperatures (Tg). rsc.org

Similar to ROMP, the reactivity of the monomer is highly dependent on its stereochemistry. In addition polymerizations catalyzed by late-transition metals like palladium, exo isomers are typically consumed much more readily than endo isomers. researchgate.netrsc.org The lower reactivity of the endo isomer is a significant challenge, as the standard Diels-Alder synthesis produces it as the major product. nih.gov This often necessitates a separate, challenging step to separate the isomers or to isomerize the endo form to the more reactive exo form. nih.gov

However, some catalytic systems have been developed that can circumvent this issue. For instance, certain palladium(0)-based catalysts have shown the unusual tendency to preferentially polymerize the endo-isomer over the exo-isomer in mixtures of 2-methoxycarbonyl-5-norbornene. researchgate.net Another approach involves a "rectification-insertion mechanism," where the catalyst not only promotes polymerization but also isomerizes the less reactive endo monomer to the exo form in situ before insertion, allowing for the formation of an alternating endo-exo copolymer from a feedstock rich in the endo isomer. nih.govresearchgate.net

This compound is itself a functionalized monomer, but it also serves as a versatile starting material for the synthesis of other, more complex norbornene derivatives. promerus.com The ketone functional group is amenable to a wide range of organic transformations, allowing for the introduction of various other functionalities onto the norbornene scaffold. For example, 2-acetyl-5-norbornene (B104537) has been used as an intermediate in the synthesis of various 2-acetylnorbornyl isothiocyanates, demonstrating its utility as a precursor for creating new, highly functionalized monomers for specialized polymer applications. sigmaaldrich.com The ability to derivatize the acetyl group expands the library of available norbornene monomers, enabling the synthesis of polymers with tailored properties such as altered solubility, thermal characteristics, or reactive sites for crosslinking. rsc.org

This compound can be copolymerized with other monomers, such as ethylene (B1197577) or other cyclic olefins, to produce copolymers with a unique combination of properties. rsc.orgmdpi.com In cyclic olefin copolymers (COCs), the incorporation of the rigid norbornene unit into a flexible polymer chain like polyethylene (B3416737) dramatically increases the material's glass transition temperature, transparency, and thermal stability. researchgate.netresearchgate.net

The microstructure of these copolymers, including the sequence distribution and stereochemistry of the incorporated norbornene units, is critical to the final material properties. mdpi.comresearchgate.net The reactivity difference between endo and exo isomers plays a crucial role here. rsc.org Using a feed that is rich in the endo isomer can lead to different incorporation rates and polymer microstructures compared to using the pure exo isomer. rsc.orgskku.edu For example, in the copolymerization of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with ethylene, the exo-isomer resulted in higher polymerization activities and comonomer incorporation compared to the endo-isomer. rsc.org By carefully selecting the catalyst and controlling the endo/exo ratio of the monomer feed, it is possible to influence the polymer's microstructure and thus fine-tune its properties. mdpi.comresearchgate.net

Chemical Scaffold for the Design of Conformationally Constrained Molecules

The bicyclo[2.2.1]heptene framework of this compound provides a rigid and conformationally constrained scaffold. nih.gov This structural rigidity is a valuable feature in medicinal chemistry and materials science for designing molecules with well-defined three-dimensional shapes. By using the norbornene skeleton as a base, functional groups can be positioned with precise spatial orientation. This is critical in the design of molecules intended to interact with biological targets like enzymes or receptors, where a specific conformation is often required for activity. nih.gov The stereochemistry of the substituent is crucial; for example, in the development of antagonists for the Wnt/β-catenin pathway, the endo isomer of a norbornene derivative showed biological activity while the exo isomer did not, highlighting the importance of the scaffold's ability to orient substituents correctly. nih.gov

Precursor in the Synthesis of Advanced Organic Materials

Beyond its direct use in polymerization, this compound functions as a precursor in the synthesis of advanced organic materials. researchgate.net Polynorbornenes are known for their high thermal stability and optical transparency, making them useful for a variety of optical applications. researchgate.net The acetyl group on the norbornene ring can be used as a chemical handle to attach other functional units or to initiate further reactions. As noted, it has been used to synthesize isothiocyanate derivatives of norbornane (B1196662). sigmaaldrich.com These types of functional molecules can be incorporated into more complex systems or used to modify surfaces, leading to materials with specialized properties for use in electronics, specialty coatings, or biomedical devices.

Synthetic Intermediate for Structurally Complex Scaffolds

The inherent stereochemistry and reactivity of this compound make it an attractive starting material for the synthesis of complex polycyclic and bridged ring systems. The endo configuration of the acetyl group and the presence of the norbornene backbone allow for a high degree of stereocontrol in subsequent chemical transformations.

One of the key reactions that unlocks the synthetic potential of this compound is the Baeyer-Villiger oxidation. This reaction transforms the acetyl group into an acetate (B1210297) ester, which can then be hydrolyzed to the corresponding alcohol. This transformation opens up a plethora of possibilities for further functionalization and skeletal rearrangements.

Detailed Research Findings

While the direct application of this compound in the total synthesis of complex natural products is not extensively documented in readily available literature, its structural motif is a key component in the retrosynthetic analysis of various bioactive molecules. For instance, the norbornane framework is a core feature of sandalwood fragrance molecules like α-santalene and β-santalene. Synthetic strategies towards these sesquiterpenes often involve the construction of a substituted norbornene scaffold.

The Baeyer-Villiger oxidation of ketones is a well-established method for the synthesis of esters and lactones, which are valuable intermediates in the synthesis of natural products. nih.gov This reaction proceeds with the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. organic-chemistry.orgwikipedia.org The migratory aptitude of the groups attached to the carbonyl dictates the regioselectivity of the oxidation. organic-chemistry.org

In the case of this compound, the Baeyer-Villiger oxidation would lead to the formation of endo-2-acetoxy-5-norbornene. This transformation is a critical step as it introduces a new functional group and sets the stage for further manipulations of the bicyclic scaffold.

The following table outlines the conceptual synthetic sequence starting from this compound:

| Step | Reaction | Reagent(s) | Product |

| 1 | Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | endo-2-Acetoxy-5-norbornene |

| 2 | Hydrolysis | LiOH or other bases | endo-2-Hydroxy-5-norbornene |

| 3 | Oxidation | PCC, Swern, or Dess-Martin | 5-Norbornen-2-one |

This sequence provides access to key intermediates that can be further elaborated into more complex structures. For example, 5-norbornen-2-one is a versatile precursor for the synthesis of various bridged bicyclic natural products. researchgate.net

While specific examples detailing the multi-step synthesis of complex scaffolds starting directly from commercially available this compound are not abundant in the cited literature, the fundamental transformations of the acetyl group and the norbornene core are well-established principles in organic synthesis. The application of these principles to this specific synthon allows for the conceptual design of synthetic routes to intricate molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing endo-2-Acetyl-5-norbornene, and how can regioselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via derivatization of 5-norbornene-2-endo-carboxylic acid or its anhydride. A one-pot synthesis approach, as demonstrated with 3-endo-benzamido-5-norbornene-2-endo-carboxylic acid, involves reacting 5-norbornene-2-endo,3-endo-dicarboxylic anhydride with acetylating agents under anhydrous conditions . Regioselectivity is influenced by steric hindrance and reaction temperature. Characterization via H/C NMR and IR spectroscopy is critical to confirm the endo configuration .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for distinguishing endo/exo isomers due to distinct coupling patterns in the norbornene ring. Gas chromatography-mass spectrometry (GC-MS) or HPLC with chiral columns can resolve isomer mixtures . For reactive derivatives (e.g., carbonyl chlorides), inert atmosphere handling and low-temperature analysis are recommended to prevent decomposition .

Q. How can researchers separate endo and exo isomers of 5-norbornene derivatives during purification?

- Methodological Answer : Fractional crystallization or chiral stationary-phase chromatography is effective. For example, resolving agents like optically active 3-endo-benzamido-5-norbornene-2-endo-carboxylic acid can induce diastereomeric salt formation, enabling separation via differential solubility . Polar solvents (e.g., ethanol/water mixtures) enhance crystallization efficiency .

Advanced Research Questions

Q. What role does endo-exo isomerism play in modulating the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The endo configuration favors kinetic control in Diels-Alder reactions due to secondary orbital interactions between the acetyl group and the diene. Computational modeling (e.g., DFT calculations) can predict transition-state energies, while experimental validation requires monitoring reaction kinetics under varying temperatures and solvents . Contrasting exo isomer reactivity may arise from steric destabilization of transition states .

Q. How can contradictions in reported catalytic activity data for this compound in ring-opening metathesis polymerization (ROMP) be resolved?

- Methodological Answer : Discrepancies often stem from variations in catalyst purity, monomer stereochemistry, or solvent effects. Systematic replication studies should:

- Standardize catalyst activation protocols (e.g., Grubbs’ catalyst vs. Schrock-type).

- Use high-purity monomer batches (confirmed via HPLC).

- Control solvent polarity and moisture content, as hydrolysis of the acetyl group can alter reactivity .

- Cross-validate results with kinetic profiling (e.g., H NMR time-course studies) .

Q. What computational strategies are effective for predicting the stereoelectronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets reliably calculates frontier molecular orbitals (HOMO/LUMO) and charge distribution. For steric effects, molecular mechanics (MM3) or Monte Carlo simulations model conformational flexibility. Validate computational data with experimental dipole moment measurements and X-ray crystallography .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

- Answer : Adhere to FAIR data principles:

- Document synthetic procedures with step-by-step protocols, including reaction temperature, solvent purity, and catalyst loading .

- Share raw spectral data (NMR, IR) in open repositories.

- Provide detailed crystallographic parameters (CIF files) for structural validation .

- Reference the CONSORT guidelines for experimental reporting, including ethical review statements for studies involving biological systems .

Q. What statistical approaches are recommended for analyzing contradictory data in catalytic studies?

- Answer : Use multivariate analysis (e.g., ANOVA) to isolate variables (catalyst type, solvent, temperature). Bayesian inference models can quantify uncertainty in conflicting datasets. Transparent reporting of confidence intervals and effect sizes is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.